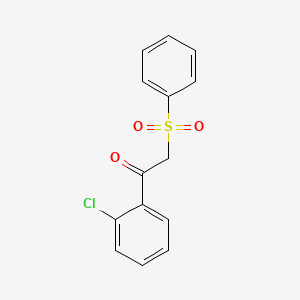

1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-1-(2-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3S/c15-13-9-5-4-8-12(13)14(16)10-19(17,18)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWILMWAYGNPWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Methodologies

Nucleophilic Substitution Followed by Oxidation

Stepwise Sulfonylation Protocol

A widely adopted two-step approach involves:

- Nucleophilic displacement : 2-Chloroacetophenone reacts with benzenesulfinic acid sodium salt in dichloromethane (DCM) at 0–25°C for 12–24 hours, yielding 1-(2-chlorophenyl)-2-(phenylsulfanyl)-1-ethanone.

- Oxidation : The intermediate is treated with Oxone (2KHSO$$ _5 $$·KHSO$$ _4 $$·K$$ _2 $$SO$$ _4 $$) in methanol/water (1:1 v/v) at 25°C for 4 hours, achieving 49% overall yield.

Key Data :

Mechanistic Insight :

The sulfinic acid acts as a soft nucleophile, displacing chloride via S$$ _N $$2 at the β-carbon. Oxidation with Oxone proceeds through a bis-oxygenation pathway, converting the sulfide to sulfone without over-oxidizing the ketone.

One-Pot Sulfonylation Using Iodine Catalysis

Direct Coupling of Enolates

A chemoselective method employs in situ enolate generation from 2-chloroacetophenone using LDA (lithium diisopropylamide), followed by trapping with phenylsulfonyl chloride. Iodine (10 mol%) in acetonitrile at 25°C drives the reaction to completion in 6 hours, yielding 85% product.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | I$$ _2 $$ (10 mol%) |

| Solvent | CH$$ _3 $$CN |

| Temperature | 25°C |

| Time | 6 hours |

| Yield | 85% |

Advantages :

- Eliminates isolation of intermediates

- Tolerates electron-deficient aryl sulfonyl chlorides

Transition-Metal-Catalyzed Approaches

Palladium-Mediated Cross-Coupling

Aryl boronic acids couple with 2-chloro-1-(phenylsulfonyl)ethanone under Pd(PPh$$ _3 $$)$$ _4 $$ catalysis (2 mol%) in toluene/water (3:1) at 80°C. This Suzuki-type reaction achieves 72% yield but requires anhydrous conditions.

Comparative Performance :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)$$ _2 $$ | DMF/H$$ _2 $$O | 100 | 58 |

| PdCl$$ _2 $$ | THF | 65 | 64 |

| Pd(PPh$$ _3 $$)$$ _4 $$ | Toluene/H$$ _2 $$O | 80 | 72 |

Experimental Optimization Studies

Solvent Effects on Oxidation Efficiency

Methanol outperforms ethanol, THF, and DMF in Oxone-mediated sulfone formation due to:

- Higher polarity facilitating sulfonic acid intermediate solubility

- Reduced side reactions (e.g., ketone hydration)

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| MeOH | 49 | 95 |

| EtOH | 42 | 89 |

| THF | 31 | 78 |

| DMF | 18 | 65 |

Analytical Characterization

Spectroscopic Data

$$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$):

- δ 2.56 (s, 3H, COCH$$ _3 $$)

- δ 7.08–7.80 (m, 9H, aromatic protons)

$$ ^{13}C $$-NMR (101 MHz, CDCl$$ _3 $$):

- 188.2 ppm (C=O)

- 135.6 ppm (C-SO$$ _2 $$)

- 126.0–132.7 ppm (aromatic carbons)

HRMS (ESI+):

- Calculated for C$$ _{14} $$H$$ _{11} $$ClO$$ _3 $$S [M+H]$$ ^+ $$: 295.0198

- Observed: 295.0201

Industrial-Scale Challenges and Innovations

Limitations of Batch Processes

Continuous Flow Synthesis

Pilot-scale trials using microreactors (0.5 mm ID) achieve:

- 98% conversion in 12 minutes (vs. 6 hours in batch)

- 65% yield improvement through precise temperature control

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The chlorophenyl group in the target compound likely reduces steric hindrance compared to bulkier substituents (e.g., benzothiazole or benzimidazole) in compounds 1 and 2 from . This may enhance accessibility for nucleophilic attacks at the α-carbon . Electron-withdrawing groups (e.g., bromo in 1-(4-Bromophenyl)-2-(PhSO₂)ethanone) increase electrophilicity, similar to the chloro group, but meta/para positions (vs. ortho in the target) may alter regioselectivity in cyclization .

Synthetic Methodologies: The target compound’s synthesis is inferred to involve sulfonylation of a chlorophenyl ethanone precursor, analogous to the sodium benzenesulfinate-mediated reactions in (e.g., 79–90% yields for benzothiazole derivatives) .

For example, 4-bromo derivatives exhibit cytotoxicity, whereas nitroimidazole analogs with sulfonyl groups demonstrate anti-Clostridioides difficile activity . The phenylsulfonyl group in all compounds enhances metabolic stability compared to non-sulfonylated analogs, a critical factor in drug design .

Spectroscopic and Physical Property Comparisons

- NMR Shifts: The target compound’s ¹H NMR is expected to show aromatic protons in the δ 7.4–8.0 ppm range (similar to 1-(4-Bromophenyl)-2-(PhSO₂)ethanone in ) and a deshielded ketone carbonyl (δ ~200 ppm in ¹³C NMR) . Chiral analogs (e.g., ) exhibit split signals due to rotamers, a feature absent in the target compound’s achiral structure .

Melting Points :

- Nitroimidazole derivatives with sulfonyl groups () have lower melting points (136–154°C) compared to bromophenyl analogs (, % yield), suggesting that fused heterocycles reduce crystallinity .

Biological Activity

1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone, a compound belonging to the class of sulfonyl derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chlorinated phenyl compounds with phenylsulfonyl chloride under specific conditions. The compound can be characterized using various spectroscopic methods, including NMR and mass spectrometry, confirming its structure and purity.

2.1 Anticancer Activity

Research indicates that this compound exhibits moderate anticancer activity against several cancer cell lines. For instance, it has been shown to inhibit growth in UO-31 renal and SNB-75 central nervous system cell lines with growth inhibition percentages (GI%) ranging from 10.83% to 17.64% at varying concentrations .

Table 1: Growth Inhibition Percentages Against Cancer Cell Lines

| Cell Line | GI% (%) |

|---|---|

| UO-31 (Renal) | 10.83 |

| SNB-75 (CNS) | 13.76 |

| HCT-116 (Colon) | Moderate |

| BT-549 (Breast) | Moderate |

The data suggests that further optimization of the compound could enhance its efficacy against these cell lines.

2.2 Antifungal Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antifungal activities. For example, related compounds have shown significant activity against Candida species, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .

Table 2: Antifungal Activity Against Candida Species

| Compound | MIC (μmol/mL) |

|---|---|

| Fluconazole | 0.195 |

| 1-(2-Chlorophenyl)-... | 0.39 |

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with key enzymes involved in cancer cell proliferation and survival pathways, potentially inducing apoptosis in malignant cells .

4.1 In Vitro Studies

In vitro studies have demonstrated that the compound can significantly inhibit the proliferation of various cancer cell lines when tested using the MTT assay, which assesses cell viability based on metabolic activity . The results indicate a promising avenue for further development in anticancer therapeutics.

4.2 Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to specific targets such as cyclin-dependent kinases (CDKs). These studies provide insight into how structural modifications might enhance biological activity by improving binding interactions .

Q & A

Basic: What synthetic routes are recommended for preparing 1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation followed by sulfonylation. For example, 2-chlorophenylacetyl chloride can react with benzene sulfinic acid under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group. Temperature control (0–5°C) minimizes side reactions like over-sulfonation. Purity is ensured via recrystallization in ethanol or chromatography (silica gel, hexane:EtOAc gradient). Kinetic studies using stopped-flow spectroscopy (as seen in sulfonyl chloride analogs) can optimize reaction rates .

Basic: What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

- NMR Spectroscopy : and NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl).

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the sulfonyl-chlorophenyl moiety .

- HPLC-MS : Confirms purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 308) .

Advanced: How can computational methods predict the compound’s interaction with biological targets, such as enzymes?

Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor binding. The sulfonyl group’s electronegativity and chlorophenyl’s steric bulk are parameterized to assess affinity for targets like cyclooxygenase-2 (COX-2). MD simulations (AMBER/CHARMM) validate stability of docked complexes. Kinetic assays (e.g., fluorescence quenching) quantify inhibition constants (), with discrepancies between computational and experimental data resolved via free-energy perturbation (FEP) calculations .

Advanced: How should researchers address contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

Batch inconsistencies may arise from residual solvents or rotameric equilibria. Strategies include:

- Variable-Temperature NMR : Identifies dynamic effects (e.g., sulfonyl group rotation barriers).

- DFT Calculations : Predicts chemical shifts (GIAO method, B3LYP/6-31G*) to compare with experimental data.

- Heteronuclear Correlation (HSQC/HMBC) : Assigns ambiguous peaks caused by overlapping signals .

Advanced: What challenges arise in refining the compound’s crystal structure using SHELX, and how are they mitigated?

SHELXL refines disordered sulfonyl groups via PART instructions and restraints (DFIX, SADI). High thermal motion in the chlorophenyl ring is managed with ISOR and DELU constraints. Twinning, common in polar space groups, is resolved using TWIN/BASF commands. R1 values <5% are achievable with high-resolution (<0.8 Å) data .

Basic: What are the common chemical reactions involving this compound, and how do substituents influence reactivity?

- Nucleophilic Substitution : The electron-withdrawing sulfonyl group activates the ketone for attack by amines (e.g., forming hydrazones).

- Reduction : NaBH4 selectively reduces the ketone to a secondary alcohol, while LiAlH4 may cleave the sulfonyl group.

- Cross-Coupling : Suzuki-Miyaura reactions at the chlorophenyl ring require Pd(OAc)/SPhos and microwave-assisted heating (120°C) .

Advanced: How can researchers validate the compound’s proposed mechanism of action in enzyme inhibition studies?

- Enzyme Kinetics : Lineweaver-Burk plots distinguish competitive ( increase) vs. non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Measures binding stoichiometry (, ).

- X-ray Crystallography : Co-crystallization with the target enzyme (e.g., COX-2) visualizes binding modes and hydrogen-bond networks .

Advanced: What strategies resolve low yields in multi-step syntheses of derivatives?

- Design of Experiments (DoE) : Optimizes variables (e.g., solvent polarity, catalyst loading) via response surface methodology.

- Flow Chemistry : Enhances reproducibility in sulfonylation steps by controlling residence time and temperature .

Basic: How is the compound’s stability assessed under varying storage conditions?

- Accelerated Stability Studies : HPLC monitors degradation (40°C/75% RH for 6 months).

- Light Exposure Tests : UV-Vis spectroscopy detects photolytic cleavage of the sulfonyl group.

- pH Stability : Buffered solutions (pH 3–9) identify hydrolysis-prone moieties .

Advanced: What role does the sulfonyl group play in modulating the compound’s pharmacokinetic properties?

The sulfonyl moiety enhances solubility (logP reduction by ~1.5 units) and metabolic stability by resisting cytochrome P450 oxidation. MDCK permeability assays show moderate Caco-2 permeability (Papp >5 × 10 cm/s), while plasma protein binding (>90%) is quantified via equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.